N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a piperidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples include:
- N-cyclopropyl-2,4,6-triamino-1,3,5-triazine
- N-cyclopropyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-15-10-16(2)23(17(3)11-15)28-21(30)13-32-22-12-20(25-14-26-22)29-8-6-18(7-9-29)24(31)27-19-4-5-19/h10-12,14,18-19H,4-9,13H2,1-3H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHUVIRWRVHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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